

# Application Note: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 Bioconjugation

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## Compound of Interest

Compound Name: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

Cat. No.: B13423929

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** is a water-soluble, far-red fluorescent dye that is spectrally identical to Cy5.<sup>[1]</sup> Unlike its N-hydroxysuccinimide (NHS) ester counterpart, this molecule contains free carboxylic acid groups and is therefore not directly reactive towards primary amines on biomolecules.<sup>[1]</sup> To achieve bioconjugation, the carboxylic acid groups must first be activated to a semi-stable amine-reactive intermediate, such as a Sulfo-NHS ester. This is typically accomplished using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of Sulfo-NHS (N-hydroxysulfosuccinimide).<sup>[2][3]</sup> The addition of Sulfo-NHS significantly enhances the coupling efficiency and stability of the active intermediate in aqueous solutions.<sup>[2][3]</sup>

This two-step protocol first describes the activation of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**, followed by the conjugation to primary amines on a target biomolecule, such as a protein or antibody. This method allows for the formation of stable amide bonds, covalently linking the Cy5 dye to the biomolecule of interest.

## Materials and Reagents

- **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Biomolecule to be labeled (e.g., antibody, protein)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Purification resin (e.g., Sephadex G-25) or dialysis cassette
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Spectrophotometer

## Experimental Protocols

### Protocol 1: Activation of Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

This protocol describes the conversion of the carboxylic acid groups on the dye to amine-reactive Sulfo-NHS esters.

- Prepare Dye Solution: Immediately before use, dissolve the **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Prepare Activation Reagents: Dissolve EDC and Sulfo-NHS in Activation Buffer to the desired concentrations. A molar excess of EDC and Sulfo-NHS over the dye is required.
- Activation Reaction:
  - Combine the **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** solution with the EDC and Sulfo-NHS solutions in Activation Buffer.

- The recommended molar ratio of Dye:EDC:Sulfo-NHS is typically 1:10:5.
- Incubate the reaction mixture for 15-30 minutes at room temperature. The resulting solution contains the activated Sulfo-Cy5 NHS ester.

## Protocol 2: Bioconjugation of Activated Dye to Protein

This protocol details the reaction of the activated dye with a protein containing primary amines (e.g., lysine residues).

- Prepare Protein Solution: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 2-10 mg/mL.<sup>[4]</sup> Ensure the buffer is free of primary amines, such as Tris or glycine.<sup>[4][5][6]</sup> If necessary, perform a buffer exchange via dialysis or a desalting column.<sup>[5][6]</sup>
- Conjugation Reaction:
  - Add the freshly activated Sulfo-Cy5 NHS ester solution to the protein solution.
  - The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 5:1 to 20:1 is recommended.<sup>[7]</sup>
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.<sup>[4]</sup>
- Quench Reaction (Optional): To terminate the reaction, add Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

## Protocol 3: Purification of the Labeled Conjugate

Purification is essential to remove unreacted dye and byproducts.

- Purification: The most common method for purifying labeled proteins is size-exclusion chromatography (e.g., a spin column with Sephadex G-25 resin) or dialysis.<sup>[4][8]</sup>
- Spin Column: Equilibrate the spin column with Reaction Buffer. Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. The labeled protein will elute, while the smaller, unconjugated dye molecules will be retained.<sup>[5][8]</sup>

- Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

## Data Presentation

Parameter	Recommended Value	Reference
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Activation Step		
Dye:EDC:Sulfo-NHS Molar Ratio	1:10:5	[3]
Activation Buffer pH	4.7 - 6.0	[2]
Activation Time	15 - 30 minutes	[2]
<hr/>		
Conjugation Step		
Protein Concentration	2 - 10 mg/mL	[4]
Reaction Buffer pH	7.2 - 8.5	[9][10]
Dye:Protein Molar Ratio	5:1 to 20:1	[7]
Reaction Time	1 - 2 hours	[4]
<hr/>		
Post-Purification Analysis		
Optimal Degree of Labeling (DOL)	2 - 4	

## Determination of Degree of Labeling (DOL)

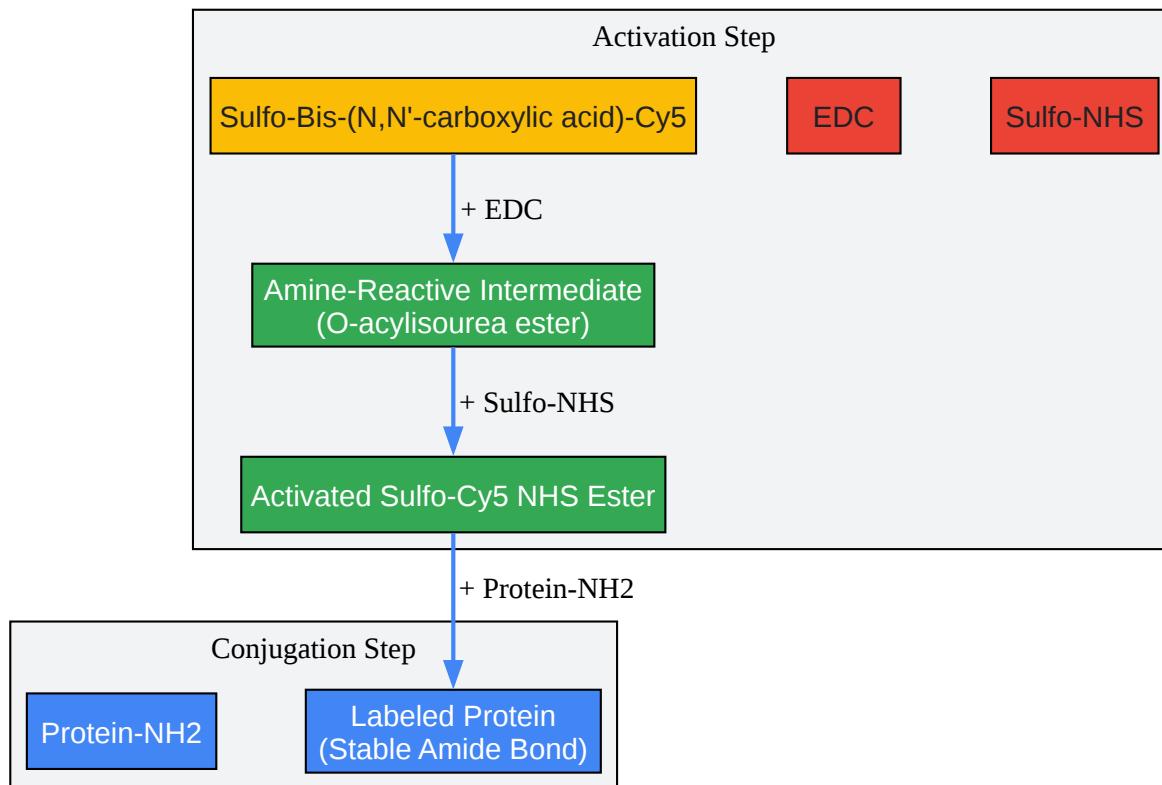
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

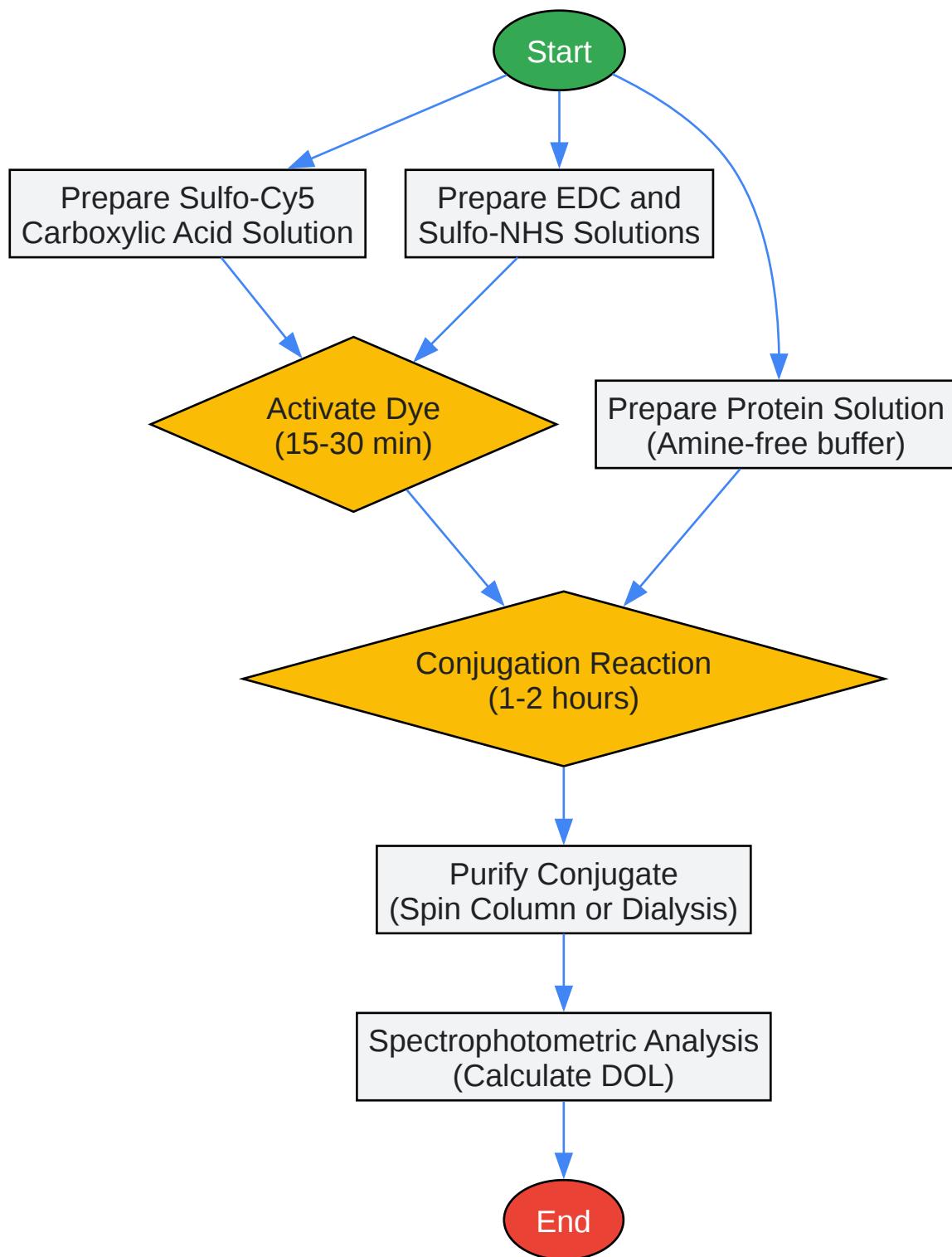
- Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A<sub>280</sub>) and ~650 nm (A<sub>max</sub> for Cy5).
- Calculate Concentrations:
  - Concentration of Cy5 (M) = A<sub>max</sub> / (ε<sub>Cy5</sub> \* path length)

- Concentration of Protein (M) =  $[A280 - (A_{max} * CF)] / (\epsilon_{protein} * path\ length)$
- Calculate DOL:
  - $DOL = [Cy5] / [Protein]$

Parameter	Value	Reference
Cy5 Molar Extinction Coefficient ( $\epsilon_{Cy5}$ )	$\sim 250,000\ M^{-1}cm^{-1}$	<a href="#">[11]</a>
Correction Factor (CF) at 280 nm	$\sim 0.04$	<a href="#">[11]</a>

## Visualizations



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